molecular formula C9H6Cl2N2O B12236261 7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one

7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12236261
M. Wt: 229.06 g/mol
InChI Key: VBGHNKDMOAJJDE-UHFFFAOYSA-N
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Description

7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with the molecular formula C9H7Cl2N2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process to form the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time to ensure efficient cyclization and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

Scientific Research Applications

7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one
  • 7,8-Dichloroquinazolin-4-one
  • 3-Methylquinazolin-4-one

Uniqueness

7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its dichloro substitution enhances its antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

7,8-dichloro-3-methylquinazolin-4-one

InChI

InChI=1S/C9H6Cl2N2O/c1-13-4-12-8-5(9(13)14)2-3-6(10)7(8)11/h2-4H,1H3

InChI Key

VBGHNKDMOAJJDE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2Cl)Cl

Origin of Product

United States

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